Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate

Beschreibung

Structural Overview and IUPAC Nomenclature

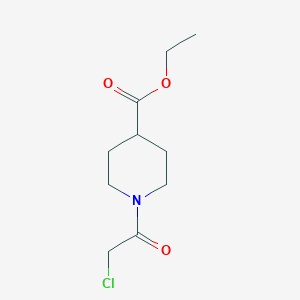

Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate (CAS 318280-71-6) is a piperidine derivative characterized by a six-membered nitrogen-containing heterocycle with two functional groups: a 2-chloroacetyl substituent at the 1-position and an ethyl ester at the 4-position. Its IUPAC name, This compound , reflects this substitution pattern (Figure 1).

Key Structural Features:

- Molecular formula : C₁₀H₁₆ClNO₃

- Molecular weight : 233.69 g/mol

- Functional groups :

- Piperidine ring (C₅H₁₀N backbone)

- Chloroacetyl group (–CO–CH₂Cl) at N1

- Ethyl ester (–COOCH₂CH₃) at C4

The compound’s SMILES notation (CCOC(=O)C1CCN(CC1)C(=O)CCl) and InChI key (QEHUOCAVXLYCAU-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.

| Property | Value |

|---|---|

| CAS Registry | 318280-71-6 |

| Molecular Formula | C₁₀H₁₆ClNO₃ |

| Exact Mass | 233.08187 Da |

| XLogP3 | 1.4 |

| Hydrogen Bond Acceptors | 4 |

Historical Context in Piperidine Chemistry

Piperidine, the parent heterocycle of this compound, was first isolated in 1850 by Thomas Anderson via nitric acid treatment of piperine. The development of substituted piperidines gained momentum in the 20th century due to their pharmacological relevance. This compound emerged as a synthetic intermediate during the 1990s–2000s, when researchers sought modular piperidine scaffolds for drug discovery. Its chloroacetyl group enables nucleophilic substitutions, while the ester permits hydrolysis to carboxylic acids—a strategy widely used in prodrug design.

Significance in Heterocyclic Chemistry Research

This compound exemplifies the structural versatility of piperidines in medicinal chemistry. Key research applications include:

- Building block for bioactive molecules : The chloroacetyl group participates in cross-coupling reactions to generate libraries of N-functionalized piperidines.

- Precursor to kinase inhibitors : Analogous structures are used in synthesizing Janus kinase (JAK) inhibitors like Tofacitinib.

- Model for stereochemical studies : The piperidine ring’s chair conformation influences the reactivity of its substituents, aiding studies on steric effects in heterocycles.

Recent work highlights its role in synthesizing 3,4,5-trisubstituted piperidines , which exhibit anti-inflammatory and antioxidant properties.

Chemical Classification and Taxonomy

This compound belongs to the following hierarchical taxonomy (ClassyFire):

| Category | Classification |

|---|---|

| Kingdom | Organic compounds |

| Superclass | Organoheterocyclics |

| Class | Piperidines |

| Subclass | N-acylpiperidines |

| Direct Parent | N-acylpiperidines |

Substituent Characteristics:

- Chloroacetyl group : Enhances electrophilicity, enabling SN2 reactions with amines/thiols.

- Ethyl ester : Provides a site for hydrolytic cleavage to carboxylic acids under basic conditions.

This classification underscores its utility in synthesizing complex heterocycles, particularly in pharmaceuticals targeting neurological and metabolic disorders.

Eigenschaften

IUPAC Name |

ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClNO3/c1-2-15-10(14)8-3-5-12(6-4-8)9(13)7-11/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHUOCAVXLYCAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353116 | |

| Record name | ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318280-71-6 | |

| Record name | ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate can be synthesized from ethyl 4-piperidinecarboxylate and chloroacetyl chloride . The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction .

Analyse Chemischer Reaktionen

Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols to form corresponding amides or thioesters.

Reduction Reactions: The carbonyl group in the chloroacetyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Oxidation Reactions: The piperidine ring can undergo oxidation to form N-oxides using oxidizing agents like hydrogen peroxide.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate has been investigated for its pharmacological properties. Preliminary studies indicate that it may exhibit various biological activities, including:

- Antimicrobial Activity : Research has shown that derivatives of piperidine compounds can possess antibacterial and antiviral properties, making them suitable candidates for the development of new antimicrobial agents.

- Antitumor Effects : Some studies have suggested that piperidine derivatives can inhibit tumor cell proliferation, indicating potential applications in cancer therapy .

The biological activity of this compound has been the subject of various studies:

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Reduced proliferation in cancer cells | |

| Enzyme Inhibition | Potential inhibition of specific enzymes |

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

- Case Study 1 : A study demonstrated its potential as a lead compound in developing new antibiotics against resistant bacterial strains. The compound showed significant activity against Gram-positive bacteria, suggesting its utility in addressing antibiotic resistance .

- Case Study 2 : Another investigation focused on its antiproliferative effects on specific cancer cell lines. Results indicated a marked reduction in cell viability, supporting further exploration in cancer therapeutics .

Wirkmechanismus

The mechanism of action of ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity . The piperidine ring can interact with receptors in the central nervous system, influencing neurotransmission and neuronal signaling .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

Piperidine-4-carboxylate derivatives are highly modular, with variations in the substituent at the nitrogen position significantly altering physical, chemical, and biological properties. Key analogs include:

Key Observations :

- Reactivity : The 2-chloroacetyl group in the target compound is more electrophilic than aromatic or heterocyclic substituents (e.g., chlorobenzyl or pyridazinyl), making it prone to nucleophilic substitution or hydrolysis .

- Biological Targets: Substituents influence target specificity. Morpholinopyrimidine and chlorobenzyl derivatives show activity against Mycobacterium tuberculosis and butyrylcholinesterase, respectively .

Physicochemical Properties

Biologische Aktivität

Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C10H12ClNO3

Molecular Weight: Approximately 229.66 g/mol

Key Features:

- Contains a piperidine ring.

- Substituted with a chloroacetyl group.

- Exhibits lipophilicity which may enhance its biological interactions.

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. The chloroacetyl moiety is believed to enhance binding affinity, potentially modulating enzyme activity or receptor signaling pathways, leading to various biochemical effects.

Biological Activity

Preliminary studies indicate that this compound may exhibit the following biological activities:

- Antimicrobial Activity: Investigated against various bacterial and fungal strains, showing promising results in inhibiting growth.

- Cytotoxic Effects: Studies on cell lines have indicated potential cytotoxicity, warranting further investigation for anticancer properties.

- Neuropharmacological Effects: Its structure suggests possible interactions with central nervous system targets, making it a candidate for further studies in neuropharmacology.

Summary of Biological Activities

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Study 2: Cytotoxicity Assessment

In vitro assays were conducted to assess the cytotoxic effects on cancer cell lines. Results showed that the compound induced apoptosis in cancer cells at specific concentrations, suggesting a mechanism that could be exploited for anticancer drug development.

Study 3: Neuropharmacological Potential

Research focusing on the compound's interaction with neurotransmitter receptors revealed promising results in modulating receptor activity, indicating its potential role in treating neurodegenerative disorders.

Q & A

Q. Table 1: Common Synthetic Routes

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Esterification | HCl/EtOH, reflux | ~90% | |

| Chloroacetylation | Ethyl chloroacetate, Na₂CO₃, RT | 85-90% |

Advanced: How do reaction conditions influence stereochemical outcomes during chloroacetylation?

Methodological Answer:

The choice of base and solvent critically impacts stereoselectivity. For example:

- Organic Bases (e.g., LDA) : Promote deprotonation of the piperidine nitrogen, enabling nucleophilic attack on chloroacetyl chloride. This favors cis-configured products due to steric hindrance .

- Inorganic Bases (e.g., Na₂CO₃) : Result in racemic mixtures due to poor control over chirality .

Experimental Design Tip : Use chiral HPLC (e.g., Chiralpak IA) to resolve enantiomers and confirm stereochemistry .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Q. Table 2: Key NMR Assignments

| Proton | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| CH₂Cl | 3.7–4.0 | Singlet | Chloroacetyl group |

| Piperidine H-2/H-6 | 2.8–3.0 | Multiplet | Axial/equatorial protons |

Advanced: How can conflicting LC-MS data (e.g., unexpected adducts) be resolved?

Methodological Answer:

Unexpected adducts (e.g., sodium or potassium ions) are common in ESI-MS. To mitigate:

Additive Screening : Introduce 0.1% formic acid to suppress metal adducts .

Collision-Induced Dissociation (CID) : Use MS/MS to differentiate true fragments from adducts. For example, a sodium adduct ([M+Na]⁺) will fragment differently than the protonated ion .

High-Resolution MS (HRMS) : Confirm exact mass (e.g., m/z 275.0845 for C₁₀H₁₅ClNO₃⁺) with <5 ppm error .

Basic: What are common functionalization strategies for the piperidine ring in this compound?

Methodological Answer:

- N-Alkylation : React with aryl halides (e.g., 4-chlorobenzyl bromide) under Pd catalysis to introduce pharmacophores .

- Ester Hydrolysis : Treat with LiOH/THF/H₂O to convert the ethyl ester to a carboxylic acid for further coupling .

Yield Optimization : Use EDCI/HOBt for amide bond formation (e.g., coupling with sulfonamides) to achieve >80% yield .

Advanced: How do solvent effects impact the reaction kinetics of piperidine ring functionalization?

Methodological Answer:

- Polar Aprotic Solvents (e.g., DMF) : Accelerate SN2 reactions due to high polarity but may cause racemization.

- Ether Solvents (e.g., THF) : Favor SN1 pathways, leading to carbocation intermediates and potential diastereomer formation .

Case Study : In the synthesis of umeclidinium bromide precursors, THF increased diastereomeric purity by 15% compared to DMF .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Hazards : Skin irritation (H315), eye damage (H319), and respiratory toxicity (H335) .

- Mitigation : Use fume hoods, nitrile gloves, and PPE. Neutralize waste with 10% NaHCO₃ before disposal .

Advanced: How can computational methods (e.g., DFT) predict regioselectivity in electrophilic substitutions?

Methodological Answer:

- DFT Calculations : Optimize the molecule’s geometry at the B3LYP/6-31G* level to identify electron-rich sites (e.g., piperidine nitrogen) prone to electrophilic attack .

- Molecular Electrostatic Potential (MEP) Maps : Visualize nucleophilic regions (blue = high electron density) to predict reaction sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.